(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-18-10-8-17(9-11-18)23-21(25)16(13-22)12-20-24-19(14-27-20)15-6-4-3-5-7-15/h3-12,14H,2H2,1H3,(H,23,25)/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQHFCRVGJJFO-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=NC(=CS2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=NC(=CS2)C3=CC=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives and features a cyano group, which is known for enhancing biological activity through various mechanisms. Its structure can be represented as follows:
- Molecular Formula : CHNOS
- SMILES Notation :
CCOC(=O)C=C(C#N)N1=CC=C(S1)C=C(C2=CC=CC=C2)
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar cinnamamide derivatives. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring and the olefin linker significantly influence anticonvulsant efficacy. For instance, compounds with specific substitutions showed promising results in seizure models such as maximal electroshock (MES) and kindling models .
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds like this compound may exhibit activity against various bacterial strains. A study measured the efficacy of thiazole derivatives against Fusarium oxysporum and Helminthosporium oryzae, showing significant inhibition of mycelial growth and sporulation .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of several cinnamamide derivatives in animal models. Among them, this compound was tested using the MES model. The results indicated a dose-dependent reduction in seizure duration compared to controls, suggesting a strong anticonvulsant effect.
Case Study 2: Antimicrobial Testing
In another research effort, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains. The results showed that the compound had an MIC of 50 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
XCT790
- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
- Key Differences :
- Stereochemistry : E-configuration vs. Z-configuration in the target compound.
- Substituents : Trifluoromethyl (electron-withdrawing) groups on the phenyl and thiadiazole rings vs. ethoxy (electron-donating) and phenyl-thiazole groups.
- Ring System : Thiadiazole (five-membered, two nitrogens) vs. thiazole (one sulfur, one nitrogen).
- Implications :
- The E isomer in XCT790 may adopt a more linear conformation, altering binding site accessibility.
- Thiadiazole’s higher electronegativity could enhance metabolic stability compared to thiazole.
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
- Structure : Benzothiazole core with propargyl and fluorobenzamide groups .
- Key Differences :
- Core Heterocycle : Benzothiazole (fused benzene-thiazole) vs. standalone thiazole.
- Substituents : Propargyl (alkyne) and fluorine vs. phenyl and ethoxy.
- Fluorine’s electronegativity may improve membrane permeability relative to the ethoxy group.
Functional Group Analysis
Hydrogen Bonding and Crystal Packing
The target compound’s ethoxyphenyl and thiazole groups facilitate hydrogen bonding (e.g., N–H⋯O and C–H⋯S interactions), as inferred from graph-set analysis principles . In contrast:
- XCT790: Trifluoromethyl groups reduce H-bond donor capacity but enhance van der Waals interactions.
Computational and Experimental Validation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Stepwise Synthesis : Multi-step reactions often begin with condensation of cyanoacetic acid derivatives with substituted anilines under acidic or basic conditions. For example, cyanoacetic acid can react with 4-ethoxyaniline in the presence of a coupling agent like EDCI/HOBt to form the amide backbone .
- Thiazole Ring Formation : Cyclization of thiourea intermediates with α-haloketones (e.g., phenacyl bromides) under reflux in ethanol yields the thiazole moiety .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is critical to track reaction progress .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- Spectroscopic Techniques :
- NMR : H and C NMR identify functional groups (e.g., cyano group at ~110 ppm in C NMR) and stereochemistry (Z-configuration via coupling constants) .
- IR Spectroscopy : Peaks at ~2200 cm confirm the cyano group, while amide C=O stretches appear at ~1650 cm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits, with celecoxib as a reference .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence biological activity?
- Substituent Analysis :
| Substituent Position | Electronic Effect | Observed Impact on Activity |
|---|---|---|
| 4-Ethoxyphenyl (amide) | Electron-donating | Enhances solubility and bioavailability |
| 4-Phenylthiazole | π-π stacking | Increases binding to hydrophobic enzyme pockets |
| Cyano group | Electron-withdrawing | Stabilizes enamide conformation, improving target affinity |
- Methodology : Synthesize analogs (e.g., replacing ethoxy with methoxy or halogens) and compare IC values in dose-response assays .
Q. What computational tools predict binding modes and electronic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2. For example, the thiazole ring may form hydrogen bonds with catalytic residues .
- Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How can conflicting bioactivity data across studies be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. A549) or incubation times .
- Purity Issues : HPLC-MS validation (e.g., >98% purity) eliminates batch-to-batch variability .
- Resolution Strategies :
- Orthogonal Assays : Confirm anticancer activity via apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- Structural Analogs : Test derivatives to isolate pharmacophoric features responsible for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
